N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-5-3-4-12(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIVOIXNJLFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the 4-fluorophenyl and 2,3-dimethoxybenzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction can be carried out using conventional heating or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can participate in hydrogen bonding and other interactions with biological receptors, leading to its biological effects. The fluorine atom in the 4-fluorophenyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Physicochemical Implications :
- Trifluoromethyl/Bromo Groups : Increase molecular weight and polarity, possibly reducing solubility in aqueous media .
Molecular Weight and Structural Complexity
The 4-fluorophenyl group in the target compound results in a lower molecular weight compared to its 4-chloro analog (BJ25331) .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound belonging to the class of oxadiazole derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and materials science. The unique structural features of this compound contribute to its biological efficacy.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following formula:
This compound features an oxadiazole ring and a fluorophenyl group that enhance its chemical properties and biological interactions.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In one study, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study reported that the compound effectively reduced cell viability in breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. In models of neurodegenerative diseases, it has been found to mitigate oxidative stress and improve neuronal survival rates. The neuroprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses .
The mechanism of action of this compound involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways relevant to neuroprotection.
- Oxidative Stress Reduction : By scavenging ROS, it protects cells from oxidative damage.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Similar oxadiazole core | Antimicrobial and anticancer |
| 4-Chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | Chlorine substitution | Enhanced anticancer activity |
| 5-(4-Fluorophenyl)-1H-pyrazole derivatives | Different heterocyclic structure | Varying antimicrobial properties |
Case Study 1: Anticancer Efficacy
In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. A dose-dependent response was observed with IC50 values indicating substantial cytotoxicity at micromolar concentrations .
Case Study 2: Neuroprotective Mechanism
In a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), the compound demonstrated protective effects by regulating neurotransmitter levels and reducing oxidative stress markers . This highlights its potential as a therapeutic agent in neurological disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide?
- Methodological Answer: The synthesis typically involves condensation of 4-fluoroaniline derivatives with appropriate carbonyl precursors, followed by cyclization to form the oxadiazole ring. For example, similar oxadiazole-benzamide compounds are synthesized via coupling reactions in pyridine, followed by purification using column chromatography and recrystallization from methanol (as described in , S2. Experimental). Key steps include TLC monitoring and sodium bicarbonate washing to remove acidic byproducts.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as bond lengths (mean C–C = 0.004 Å), R factor (0.044), and space group (e.g., orthorhombic P212121) are critical for validating molecular conformation ( ). Hydrogen-bonding patterns (e.g., N–H⋯N interactions) further stabilize the crystal lattice and provide insights into molecular packing .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer: High-performance liquid chromatography (HPLC) for purity, nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying methoxy and fluorophenyl groups), and mass spectrometry (MS) for molecular weight validation (e.g., 311.31 g/mol as in ). Computational tools like PubChem-derived SMILES strings and InChI keys also aid in preliminary verification .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s stability and crystallinity?
- Methodological Answer: Non-covalent interactions, such as C–H⋯F and N–H⋯O hydrogen bonds, stabilize crystal packing. For instance, centrosymmetric dimers formed via N1–H1⋯N2 interactions (, S1. Comment) enhance thermal stability. Computational modeling (e.g., density functional theory) can quantify these interactions and predict solubility .
Q. What strategies resolve contradictions in biological activity data across structurally similar oxadiazole derivatives?
- Methodological Answer: Comparative SAR studies are critical. For example, replacing the 4-fluorophenyl group with 4-chlorophenyl (as in ) may alter antimicrobial potency due to electronegativity differences. Dose-response assays (e.g., MIC values) and statistical tools (e.g., ANOVA) help distinguish noise from significant trends. Meta-analyses of PubChem bioactivity data (e.g., antitumor IC50) further contextualize discrepancies .
Q. How can in silico methods optimize this compound’s pharmacokinetic properties?
- Methodological Answer: Molecular docking (e.g., targeting PFOR enzyme in anaerobic organisms, as in ) and ADMET prediction tools (e.g., SwissADME) evaluate logP, bioavailability, and metabolic stability. Substituent modifications (e.g., methoxy vs. methylsulfanyl groups) are modeled to enhance blood-brain barrier penetration or reduce CYP450 inhibition .
Q. What experimental designs validate its mechanism of action in antitumor studies?
- Methodological Answer: Use cell viability assays (MTT/WST-1) on cancer cell lines (e.g., HeLa, MCF-7) with dose escalation (1–100 µM). Apoptosis markers (caspase-3 activation) and cell cycle analysis (flow cytometry) confirm mechanistic pathways. Compare results with structurally related compounds (e.g., chlorophenyl analogs in ) to isolate fluorine’s role in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
